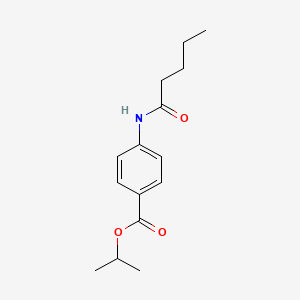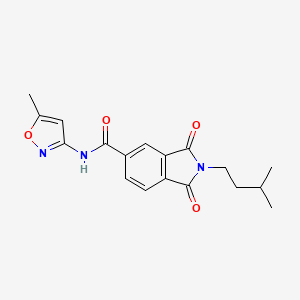
1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and memory formation, and by enhancing its activity, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of certain neurotransmitters such as acetylcholine and dopamine. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its well-established safety profile. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied and has been shown to have minimal toxicity and side effects. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its specificity. Because 1-(3-phenylpropanoyl)-4-piperidinecarboxamide acts on the NMDA receptor, it may not be useful for studying other biological processes that do not involve this receptor. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may not be effective in all animal models or under all experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may be useful in the development of new pain management therapies or as a tool for studying the mechanisms of drug addiction and withdrawal.
In conclusion, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is a valuable tool for scientific research, with a well-established safety profile and a variety of biochemical and physiological effects. While there are limitations to its use, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has the potential to be used in a wide range of research applications and may lead to new insights into the mechanisms of various biological processes.
Synthesemethoden
1-(3-phenylpropanoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of piperidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid to form 1-(3-phenylpropanoyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to enhance the activity of certain neurotransmitters, which can lead to improved cognitive function and memory. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used as a tool to study the mechanisms of drug addiction and withdrawal, and has been shown to reduce the severity of withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEQQDQMILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropanoyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

